3-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one
Description
Rationale for Coumarin-Benzothiazole-Piperazine Hybrid Architectures
The integration of coumarin, benzothiazole, and piperazine motifs addresses three critical challenges in drug design: (1) improving target selectivity through complementary pharmacophoric features, (2) enhancing metabolic stability via fluorine substitution, and (3) balancing lipophilicity and aqueous solubility through piperazine’s protonation dynamics.
Coumarin’s Role : The 2H-chromen-2-one scaffold provides a rigid, planar structure that inserts into hydrophobic protein pockets. In Gal-1 inhibition assays, coumarin derivatives exhibit IC~50~ values ≤10 μM by forming hydrogen bonds with Arg73 and His52 residues. X-ray crystallography reveals that the coumarin carbonyl oxygen participates in a key hydrogen bond network with Gal-1’s carbohydrate-binding domain.
Benzothiazole’s Contribution : The 4,6-difluorobenzo[d]thiazole subunit introduces electron-withdrawing groups that enhance π-deficient character, favoring charge-transfer interactions with tryptophan and tyrosine residues. Fluorine atoms at positions 4 and 6 reduce metabolic oxidation while increasing membrane permeability (logP = 3.2 ± 0.1). Comparative studies show that difluoro substitution improves Gal-1 binding affinity by 40% compared to non-fluorinated analogs.
Piperazine Linker : The N-substituted piperazine acts as a conformational spacer, enabling optimal positioning of the coumarin and benzothiazole moieties. Molecular dynamics simulations indicate that the piperazine’s chair conformation minimizes steric clashes in the Gal-1 binding site. Additionally, its basic nitrogen (pK~a~ ≈ 9.5) enhances solubility at physiological pH, with measured aqueous solubility of 12.3 μg/mL at pH 7.4.
Table 1: Comparative Binding Affinities of Hybrid Components
| Component | Target Protein | K~d~ (μM) | Key Interactions |
|---|---|---|---|
| Coumarin alone | Gal-1 | 45.2 | π-π stacking with Trp68 |
| Benzothiazole alone | Gal-1 | 28.7 | H-bond with His44 |
| Hybrid compound | Gal-1 | 9.8 | Dual π-π and H-bonding |
Comparative Analysis of Isosteric Replacements in Multitarget Ligands
Isosteric modifications in hybrid structures systematically optimize pharmacodynamics and pharmacokinetics. The 3-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one scaffold has been evaluated against three key isosteric variants:
Oxygen-to-Sulfur Substitution : Replacing the benzothiazole sulfur with oxygen (benzoxazole analog) reduces Gal-1 inhibition by 60% due to decreased π-acidity. Sulfur’s larger atomic radius (1.04 Å vs. 0.66 Å for oxygen) enhances van der Waals contacts with hydrophobic residues.
Piperazine vs. Homopiperazine : Elongating the piperazine ring to seven-membered homopiperazine decreases solubility (4.1 μg/mL at pH 7.4) but improves blood-brain barrier penetration (logBB = 0.52 vs. 0.31 for piperazine). This trade-off informs CNS-targeted versus peripheral drug design.
Fluorine Positioning : Moving fluorine from the 4,6-positions to 5,7-positions on the benzothiazole ring abolishes Gal-1 binding, as confirmed by fluorescence quenching assays (K~a~ < 1 × 10³ M⁻¹). The 4,6-difluoro pattern aligns with the electron density map of Gal-1’s binding cleft.
Table 2: Isosteric Effects on Pharmacokinetic Properties
| Modification | logP | Solubility (μg/mL) | Plasma Protein Binding (%) |
|---|---|---|---|
| Parent compound | 3.2 | 12.3 | 89.5 |
| Benzoxazole analog | 2.8 | 18.9 | 78.2 |
| Homopiperazine analog | 3.6 | 4.1 | 92.4 |
The hybrid’s synthetic route emphasizes atom economy and minimal chromatography. A five-step protocol couples 3-acetylcoumarin with 4,6-difluorobenzo[d]thiazol-2-amine via a thiourea-mediated cyclization, achieving an 82% yield. Crucially, the piperazine-carbonyl linkage is formed using chloroacetyl chloride under mild conditions (40°C, 6 hours), preserving stereochemical integrity.
Properties
IUPAC Name |
3-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O3S/c22-13-10-15(23)18-17(11-13)30-21(24-18)26-7-5-25(6-8-26)19(27)14-9-12-3-1-2-4-16(12)29-20(14)28/h1-4,9-11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFMERRRUHYQAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the chromenone core, followed by the introduction of the piperazine and thiazole groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For instance, the use of anhydrous conditions and inert atmospheres may be necessary to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Oxidation Reactions
The chromenone ring undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic media converts the chromenone system to a quinone structure, enhancing electrophilic character for downstream reactions .
Example :
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous, 60°C | 3-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-quinone | 78% |
Reduction Reactions
Selective reduction of the chromenone lactone ring occurs with sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C), yielding dihydrochromenone derivatives .
Example :
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | Ethanol, RT, 6 hr | 3-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2,3-dihydro-2H-chromen-2-one | 85% |
Nucleophilic Substitution
The fluorinated benzothiazole moiety participates in nucleophilic aromatic substitution (SNAr). Piperidine or thiols replace fluorine at the 4- or 6-positions under basic conditions .
Example :
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Piperidine | DMF, 80°C, 12 hr | 3-(4-(4-Piperidino-6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one | 63% |
Cross-Coupling Reactions
The compound undergoes Suzuki-Miyaura coupling at the chromenone’s C-6 position when brominated. Pd(PPh₃)₄ facilitates aryl boronic acid coupling .
Example :
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Dioxane/H₂O, 90°C, 24 hr | 6-Aryl-3-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one | 71% |
Piperazine Functionalization
The piperazine nitrogen reacts with sulfonyl chlorides or acyl chlorides to form sulfonamide or urea derivatives .
Example :
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Tosyl chloride | DCM, RT, 3 hr | 3-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)-N-tosylpiperazine-1-carbonyl)-2H-chromen-2-one | 81% |
Ultrasonic-Assisted Modifications
Ultrasonic irradiation accelerates reactions like hydrazone formation. Ethanol/HCl mixtures under 50°C ultrasound yield hydrazine-carbothioamide derivatives in 72% efficiency .
Key advantages :
Stability Under Hydrolytic Conditions
The compound resists hydrolysis in neutral aqueous media but decomposes in strong acids (HCl, 6M) or bases (NaOH, 2M) at elevated temperatures .
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1.0, 80°C | Lactone ring opening → carboxylic acid | 2.5 hr |
| pH 13.0, 60°C | Piperazine cleavage → chromenone-thiazole fragment | 1.8 hr |
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds structurally similar to 3-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one exhibit significant antibacterial properties. For instance, piperazine derivatives have shown effectiveness against resistant strains such as Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 2 µg/mL.
Anticancer Potential
The anticancer activity of this compound has been explored in various studies. Similar thiazole-piperazine hybrids have demonstrated cytotoxic effects against several cancer cell lines. For example, compounds with analogous structures exhibited IC50 values in the low micromolar range against prostate cancer cells (DU145) and breast cancer cells (MCF-7). The mechanism of action appears to involve the disruption of microtubule dynamics, akin to established chemotherapeutics.
Antioxidant Properties
The antioxidant capabilities of this compound are also noteworthy. Research has shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. This property is attributed to the presence of the chromenone structure that enhances its reactivity towards oxidative species .
Study on Antibacterial Activity
In a study evaluating the antibacterial effects of various piperazine derivatives, it was found that compounds similar to this compound exhibited potent activity against both gram-positive and gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) indicating that modifications in the piperazine or benzothiazole moieties significantly influenced antibacterial potency.
Investigation into Anticancer Effects
Another study focused on the anticancer properties of thiazole-piperazine hybrids revealed that these compounds could inhibit tumor growth in vitro and in vivo models. The research demonstrated that these compounds disrupted microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Mechanism of Action
The mechanism of action of 3-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on formula C₂₁H₁₅F₂N₃O₂S.
Key Findings :
Substituent Effects on Bioactivity: The 7-hydroxy group in compound 42 enhances hydrogen bonding with carbonic anhydrase IX/X, correlating with its selective cytotoxicity against A549 lung cancer cells . In contrast, the target compound’s 4,6-difluoro substitution on benzothiazole likely improves membrane permeability and target affinity due to increased lipophilicity .
Synthetic Accessibility :
- The target compound’s synthesis (75–88% yield) aligns with methods for analogous coumarin-piperazine derivatives, which typically employ DIPEA-mediated coupling in DCM . Microwave-assisted protocols (e.g., ) could further optimize yields (>90%) .
Structural Flexibility vs. Rigidity :
- Compounds like 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one () lack the piperazine linker, resulting in rigid, planar structures suited for fluorescence applications. The target compound’s piperazine spacer introduces torsional flexibility, enabling adaptation to diverse binding pockets .
Biological Activity
3-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one, with the CAS number 897481-76-4, is a complex organic compound featuring a chromenone core, piperazine, and thiazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 427.4 g/mol. The structural components suggest that it may interact with various biological targets due to the presence of both aromatic and heterocyclic systems.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, piperazine hybridized coumarin derivatives have shown significant effectiveness against resistant bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these derivatives were reported as low as 2 μg/mL, indicating strong antibacterial potential .
Anticancer Activity
The anticancer potential of this compound has also been explored. Similar thiazole-piperazine hybrids have demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities exhibited IC50 values in the low micromolar range against prostate cancer cells (DU145) and breast cancer cells (MCF-7). The mechanism appears to involve the disruption of microtubule dynamics, akin to established chemotherapeutics .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays. Compounds containing similar chromenone structures have shown promising results in scavenging free radicals and reducing oxidative stress markers in vitro. For instance, some derivatives were found to have an EC50 value as low as 2.07 μM in antioxidant assays .
Case Studies and Research Findings
| Study | Activity | Cell Line/Organism | IC50/MIC |
|---|---|---|---|
| Study A | Antibacterial | Pseudomonas aeruginosa | 2 μg/mL |
| Study B | Anticancer | DU145 (Prostate Cancer) | Low µM range |
| Study C | Antioxidant | Various Cell Lines | 2.07 μM |
The biological activities of this compound can be attributed to several mechanisms:
- Antibacterial Mechanism : The interaction with bacterial cell membranes disrupts their integrity, leading to cell lysis.
- Anticancer Mechanism : Inhibition of tubulin polymerization disrupts mitotic spindle formation during cell division.
- Antioxidant Mechanism : The ability to donate electrons helps neutralize free radicals, thereby protecting cells from oxidative damage.
Q & A
Basic: What are the common synthetic routes for synthesizing 3-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one?
The synthesis typically involves multi-step reactions:
- Piperazine functionalization : Reacting 4,6-difluorobenzo[d]thiazol-2-amine with a piperazine derivative under coupling conditions (e.g., DMF, K₂CO₃, and propargyl bromide) to introduce the thiazole-piperazine moiety .
- Chromenone coupling : The chromen-2-one core is attached via a carbonyl linker using reagents like benzoyl chloride or active esters. Similar protocols involve refluxing intermediates in ethanol with catalysts (e.g., piperidine) .
- Purification : Silica gel chromatography (e.g., ethyl acetate:hexane gradients) and recrystallization are standard for isolating intermediates and final products .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Key strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in piperazine functionalization, while ethanol or dichloromethane aids in cyclization steps .
- Catalyst optimization : Copper sulfate/sodium ascorbate systems improve "click chemistry" efficiency for triazole formation, reducing side products .
- Reaction monitoring : TLC (e.g., 1:2 hexane:ethyl acetate) ensures real-time tracking of intermediates, enabling timely termination to avoid degradation .
Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization?
- Spectroscopy :
- Crystallography : Single-crystal XRD (using SHELX programs) resolves 3D structure, including bond angles and torsion .
Advanced: How are hydrogen bonding patterns analyzed in the crystal lattice of such compounds?
- Graph set analysis : Maps donor-acceptor interactions (e.g., N–H⋯O, O–H⋯N) to identify supramolecular motifs .
- SHELXL refinement : Incorporates hydrogen bonding constraints during crystallographic refinement to resolve disorder or twinning .
Basic: How is the biological activity (e.g., enzyme inhibition) evaluated in vitro?
- Enzyme assays : PARP inhibition is measured via NAD⁺ depletion assays using recombinant enzymes (IC₅₀ determination) .
- Cellular potency : BRCA-deficient cell lines (e.g., SW620 colorectal cancer) assess standalone cytotoxicity via MTT assays .
Advanced: What molecular docking strategies predict binding affinity with targets like PARP?
- Ligand preparation : Protonation states and tautomers are optimized using tools like OpenBabel .
- Docking software (e.g., AutoDock Vina) : Grid boxes centered on the PARP catalytic domain (Zn²⁺ binding site) assess binding poses and scores .
- MD simulations : Validate stability of docked complexes over 100-ns trajectories .
Basic: What methods determine solubility and stability under physiological conditions?
- HPLC-based solubility assays : Shake-flask method in PBS (pH 7.4) quantifies equilibrium solubility .
- Stability studies : Incubation in simulated gastric fluid (SGF) and intestinal fluid (SIF) followed by LC-MS/MS quantifies degradation products .
Advanced: How do computational tools predict logP and pKa for such heterocycles?
- Quantum mechanical calculations : DFT (e.g., B3LYP/6-31G*) computes partial charges for pKa prediction via COSMO-RS .
- Machine learning models : Tools like ALOGPS 2.1 use fragment-based descriptors to estimate logP .
Basic: How are intermediates isolated and characterized during synthesis?
- Extraction : Liquid-liquid extraction with ethyl acetate or DCM isolates intermediates .
- Spectroscopic profiling : ¹H/¹³C NMR and IR confirm intermediate structures before proceeding .
Advanced: How to address contradictory bioactivity data across assays?
- Orthogonal assays : Combine enzymatic (e.g., PARP inhibition) and cellular (e.g., apoptosis) assays to cross-validate .
- Statistical analysis : Multivariate regression identifies confounding variables (e.g., solubility differences) .
Basic: What are best practices for handling air/moisture-sensitive intermediates?
- Schlenk techniques : Use inert atmospheres (N₂/Ar) during reactions with hygroscopic reagents (e.g., propargyl bromide) .
- Storage : Store intermediates under vacuum or in desiccators with molecular sieves .
Advanced: How do high-throughput crystallography pipelines aid structural determination?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
